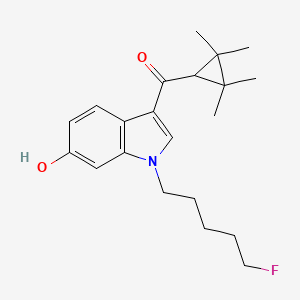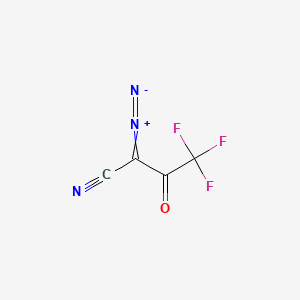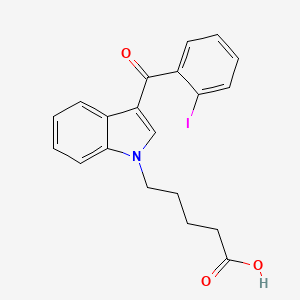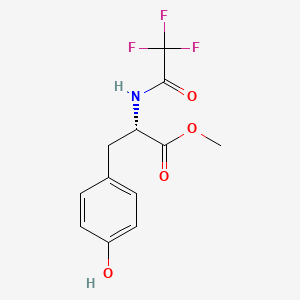![molecular formula C30H50O B593032 (1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one CAS No. 10070-37-8](/img/structure/B593032.png)
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one is a clerodane diterpene, a class of secondary metabolites found in various plant species, fungi, bacteria, and marine sponges . These compounds are known for their complex bicyclic structures containing 20 carbon atoms and a decalin core . This compound and its derivatives have attracted significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of clerodone involves multiple steps, starting from simpler diterpenoid precursors. One common approach is the cyclization of labdane diterpenes, which share a similar bicyclic structure . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Additionally, various oxidizing and reducing agents are employed to introduce functional groups at specific positions on the decalin core .
Industrial Production Methods
Industrial production of clerodone is less common due to the complexity of its synthesis. advances in biotechnology have enabled the production of clerodone through microbial fermentation. Genetically engineered microorganisms, such as bacteria and yeast, can be used to produce clerodone by introducing the necessary biosynthetic pathways . This method offers a more sustainable and scalable approach compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the decalin core.
Major Products
The major products formed from these reactions include various hydroxylated, carbonylated, and halogenated derivatives of clerodone . These derivatives often exhibit enhanced biological activities compared to the parent compound.
科学研究应用
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it serves as a valuable intermediate for the synthesis of more complex natural products . In biology and medicine, clerodone and its derivatives are studied for their potential as anti-inflammatory and cytotoxic agents . Additionally, clerodone’s insect antifeedant properties make it a promising candidate for developing eco-friendly pesticides .
作用机制
The mechanism of action of clerodone involves its interaction with specific molecular targets and pathways . For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . In cancer research, clerodone exhibits cytotoxicity by inducing apoptosis in cancer cells through the activation of caspases and other apoptotic pathways . The insect antifeedant properties are attributed to its ability to disrupt the feeding behavior of herbivorous insects .
相似化合物的比较
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one is structurally related to other clerodane diterpenes, such as clerodin, ajugarins, and salvinorin A . These compounds share a similar decalin core but differ in the functional groups attached to the core . This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities . For instance, salvinorin A is known for its hallucinogenic properties, while clerodone lacks such effects .
List of Similar Compounds
- Clerodin
- Ajugarins (I to V)
- Salvinorin A
- Cascarillin
- Calumbins
- Gymnocolin
- Hardwickiic acid
属性
CAS 编号 |
10070-37-8 |
|---|---|
分子式 |
C30H50O |
分子量 |
426.729 |
IUPAC 名称 |
(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one |
InChI |
InChI=1S/C30H50O/c1-19(2)20-10-14-27(5)16-17-30(8)25(24(20)27)21(31)18-23-28(6)13-9-12-26(3,4)22(28)11-15-29(23,30)7/h19-20,22-25H,9-18H2,1-8H3/t20-,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1 |
InChI 键 |
QDEOBJOJWNHBGH-GTJNZXJFSA-N |
SMILES |
CC(C)C1CCC2(C1C3C(=O)CC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


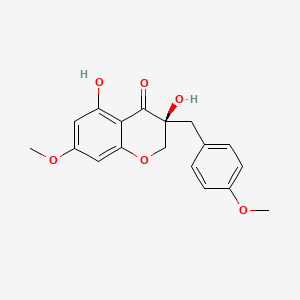

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)
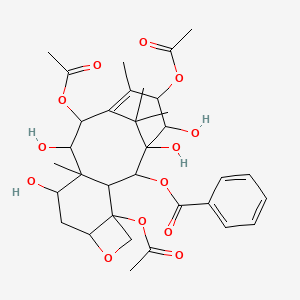
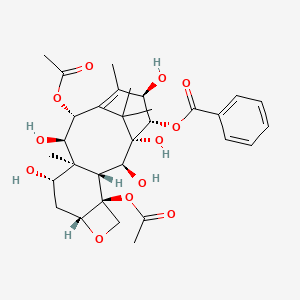
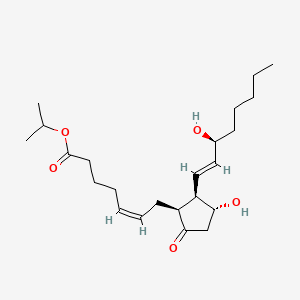
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
